molecular formula C6H9NO3 B12888400 4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4h)-one CAS No. 10244-78-7

4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4h)-one

Cat. No.: B12888400
CAS No.: 10244-78-7
M. Wt: 143.14 g/mol
InChI Key: LLBHKMWFPCRPDG-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-3-methylisoxazol-5(4H)-one.

    Reduction: Formation of 4-(2-aminoethyl)-3-methylisoxazol-5(4H)-one.

    Substitution: Formation of 4-(2-haloethyl)-3-methylisoxazol-5(4H)-one.

Scientific Research Applications

4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)-3-methylthiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: Contains a piperazine ring and a sulfonic acid group.

    2-Aminothiazole-4-carboxylate: Contains a thiazole ring with an amino and carboxylate group.

Uniqueness

4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

10244-78-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO3/c1-4-5(2-3-8)6(9)10-7-4/h5,8H,2-3H2,1H3

InChI Key

LLBHKMWFPCRPDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1CCO

Origin of Product

United States

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